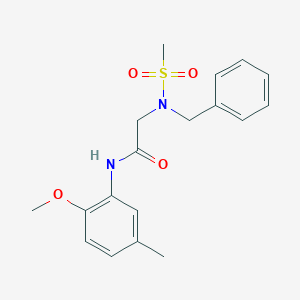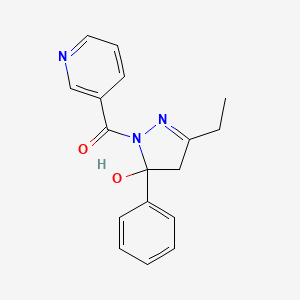![molecular formula C19H17NOS B5107734 2-[(4,8-dimethyl-2-quinolinyl)thio]-1-phenylethanone](/img/structure/B5107734.png)
2-[(4,8-dimethyl-2-quinolinyl)thio]-1-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4,8-dimethyl-2-quinolinyl)thio]-1-phenylethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is also known by the name of DMQD-Ph and has been found to possess several interesting properties that make it a valuable tool for researchers in various fields.
科学的研究の応用
DMQD-Ph has been found to have several applications in scientific research. One of the most significant applications is in the field of fluorescence microscopy. The compound has a high quantum yield and is highly fluorescent, making it an excellent tool for imaging biological samples. DMQD-Ph has been used to label mitochondria, lysosomes, and other organelles in living cells, allowing researchers to study their dynamics and interactions.
DMQD-Ph has also been used as a probe for detecting reactive oxygen species (ROS) in cells. ROS are important signaling molecules that play a role in various cellular processes, including cell proliferation, differentiation, and apoptosis. DMQD-Ph can detect ROS by undergoing a reaction with them, leading to a change in its fluorescence properties.
作用機序
The mechanism of action of DMQD-Ph is not fully understood, but it is believed to involve the formation of a charge transfer complex between the compound and the target molecule. This leads to a change in the fluorescence properties of DMQD-Ph, allowing it to act as a probe for detecting various molecules and cellular processes.
Biochemical and Physiological Effects:
DMQD-Ph has been found to be non-toxic and does not have any significant biochemical or physiological effects on cells. It is rapidly taken up by cells and can be imaged using fluorescence microscopy within minutes of application.
実験室実験の利点と制限
One of the main advantages of DMQD-Ph is its high fluorescence intensity and quantum yield, which makes it an excellent tool for imaging biological samples. It is also non-toxic, making it suitable for use in live-cell imaging experiments. However, DMQD-Ph has some limitations, including its relatively low water solubility, which can make it difficult to use in aqueous environments. It also has a tendency to aggregate, which can lead to non-specific binding and false-positive results.
将来の方向性
There are several future directions for research on DMQD-Ph. One area of interest is in the development of new derivatives of the compound with improved water solubility and specificity for certain target molecules. Another area of research is in the application of DMQD-Ph for in vivo imaging, which could have significant implications for the study of disease processes in living organisms. Finally, there is potential for DMQD-Ph to be used as a therapeutic agent, although more research is needed to understand its mechanism of action and potential side effects.
合成法
The synthesis of DMQD-Ph involves the reaction of 4,8-dimethyl-2-quinoline thiol with 1-bromo-2-phenylethane in the presence of a base. The product obtained is then purified using column chromatography. The yield of the synthesis is typically around 50-60%, and the purity of the final product can be confirmed using NMR spectroscopy.
特性
IUPAC Name |
2-(4,8-dimethylquinolin-2-yl)sulfanyl-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS/c1-13-7-6-10-16-14(2)11-18(20-19(13)16)22-12-17(21)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSCQKGKTXGDNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)SCC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-pyrimidinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5107660.png)
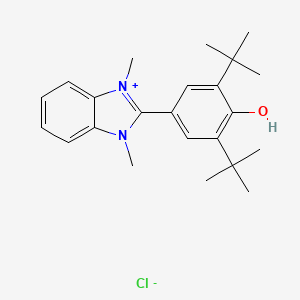
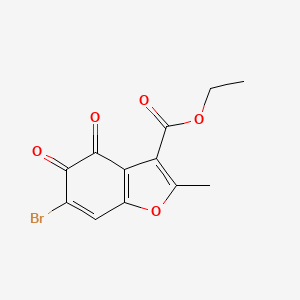
![7-(2-methoxy-5-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5107688.png)
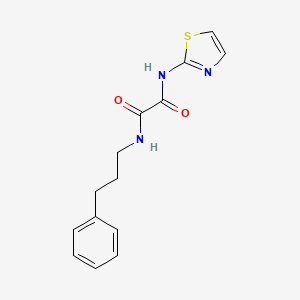
![N-(4-ethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5107697.png)
![N-(3,4-dimethylphenyl)-2-(5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5107703.png)
![6-amino-4-phenyl-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5107707.png)
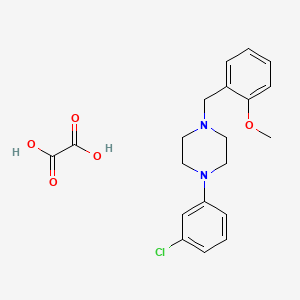
![N-(5-isoxazolylmethyl)-N-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5107721.png)
![3-({[(2-bromo-4-methylphenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B5107728.png)
![1-phenyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5107745.png)
